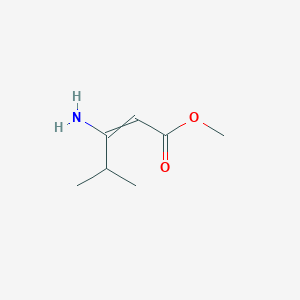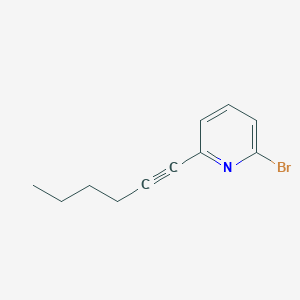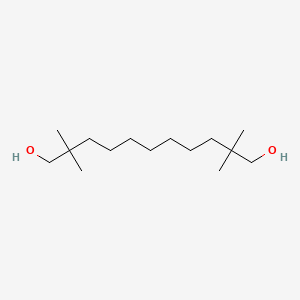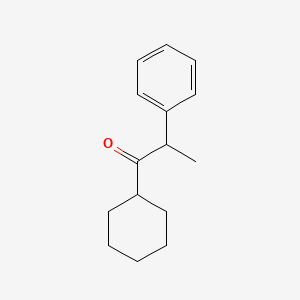
N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide: is an organic compound with the molecular formula C12H16N2O3. It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group. This compound is notable for its tert-butyl and methyl substituents on the nitrogen atom and a nitro group on the para position of the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of p-nitrobenzoyl chloride with tert-butylamine and methylamine. This reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of N-tert-butyl-N-methyl-p-nitrobenzamide using a palladium on carbon (Pd/C) catalyst.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Reduction: The nitro group in N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide can be reduced to an amine group using hydrogenation or other reducing agents like iron and hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, which can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.
Reduction: Iron powder, hydrochloric acid.
Substitution: Various nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Reduction: N-tert-Butyl-N-methyl-p-phenylenediamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
Chemistry: : N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: : The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: : While not a drug itself, it serves as a precursor in the synthesis of pharmacologically active compounds.
Industry: : It is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide largely depends on its chemical reactivity. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds, influencing the compound’s interactions with biological molecules. The tert-butyl and methyl groups provide steric hindrance, affecting the compound’s overall reactivity and stability.
相似化合物的比较
N-tert-Butyl-N-methyl-p-phenylenediamine: Similar structure but with an amine group instead of a nitro group.
N-tert-Butyl-N-methylbenzamide: Lacks the nitro group, making it less reactive in redox reactions.
N-tert-Butyl-N-methyl-o-nitrobenzamide: Nitro group in the ortho position, affecting its chemical reactivity and steric properties.
Uniqueness: N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide is unique due to the combination of its nitro group and tert-butyl/methyl substituents, which confer specific reactivity and steric properties that are valuable in various chemical and industrial applications.
属性
CAS 编号 |
54284-31-0 |
|---|---|
分子式 |
C12H16N2O3 |
分子量 |
236.27 g/mol |
IUPAC 名称 |
N-tert-butyl-N-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)13(4)11(15)9-5-7-10(8-6-9)14(16)17/h5-8H,1-4H3 |
InChI 键 |
OWQGSQOMTFYNHF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethanone, 1-[3-(bromomethyl)-1,4-dioxido-2-quinoxalinyl]-](/img/structure/B8652433.png)

![1-acetyl-3-trifluoromethyl-5,6-dihydro-8H-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B8652446.png)

![3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(1R)-2-methoxy-1-methyl-ethoxy]-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B8652465.png)







![Propan-2-ol, 1-tert-butylamino-3-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-](/img/structure/B8652521.png)

